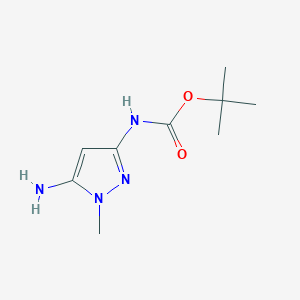

tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

説明

Chemical Structure: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: Not explicitly provided in evidence) is a pyrazole-based compound featuring a tert-butyl carbamate group at position 3 and an amino group at position 5 of the pyrazole ring. The N-1 position is substituted with a methyl group, conferring steric and electronic modifications critical for its reactivity and biological interactions.

For instance, tert-butyl carbamates are often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or neutral conditions .

Applications: Pyrazole-carbamate derivatives are frequently utilized as intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., ) and as precursors for heterocyclic drug candidates . The amino group at position 5 enables further functionalization, such as cross-coupling or condensation reactions.

特性

分子式 |

C9H16N4O2 |

|---|---|

分子量 |

212.25 g/mol |

IUPAC名 |

tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14) |

InChIキー |

OZFJXZMYQQRIFF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C |

製品の起源 |

United States |

準備方法

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

The Boc protection step universally employs dimethyl azidophosphate as a coupling agent, facilitating the reaction between carboxylic acids and tert-butyl alcohol. Kinetic studies suggest that the reaction proceeds via a mixed carbonate intermediate, with the azide group acting as a leaving group. Solvent selection (e.g., DMF vs. THF) critically impacts reaction rates, with polar aprotic solvents enhancing nucleophilicity of the tert-butoxide ion. For the nucleophilic substitution route, triflate intermediates exhibit superior reactivity compared to chlorides, reducing side reactions such as elimination.

Scalability and Industrial Relevance

Industrial applications favor the carboxylic acid route due to its compatibility with continuous flow chemistry. Recent advancements have replaced batch-wise bromination with microreactor systems, achieving 90% conversion in under 10 minutes. However, Boc deprotection remains a challenge, as residual TFA can protonate the free amine, necessitating rigorous neutralization. Emerging green chemistry approaches substitute dimethyl azidophosphate with polymer-supported carbodiimides, reducing waste generation .

化学反応の分析

反応の種類:

酸化: この化合物は酸化反応を受けて、様々な酸化された誘導体を形成することができます。

還元: 還元反応によって、この化合物をその還元型に変換することができます。

置換: この化合物は置換反応に参加することができ、官能基が他の基に置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と次亜塩素酸ナトリウム(NaOCl)などがあります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: 置換反応には、ハロゲン化アルキルやアシルクロリドなどの試薬が使用されます。

生成される主な生成物:

酸化: ピラゾール環の酸化された誘導体。

還元: カルバメート基の還元型。

置換: 様々な官能基を持つ置換ピラゾール誘導体.

科学的研究の応用

化学:

- 複雑な有機分子の合成における中間体として使用されます。

- 新しい合成方法論の開発に使用されます。

生物学:

- 抗菌性や抗癌性など、潜在的な生物活性について調査されています。

医学:

- 特に特定の酵素や受容体を標的とした医薬品化合物の合成に使用されます。

産業:

- 農薬や特殊化学品の製造に適用されます。

- 特定の特性を持つ新素材の開発に使用されます .

作用機序

類似化合物の比較

類似化合物:

tert-ブチル(4-ブロモ-5-シアノ-1-メチル-1H-ピラゾール-3-イル)メチルカルバメート: 抗癌剤の合成に使用される医薬品中間体.

3-アミノ-5-tert-ブチルピラゾール: 有機合成に使用される、類似の構造的特徴を持つ化合物.

tert-ブチル5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート: キナーゼ阻害剤の合成に使用される試薬.

独自性: tert-ブチル(5-アミノ-1-メチル-1H-ピラゾール-3-イル)カルバメートは、ピラゾール環における特定の置換パターンによって独特であり、独自の化学的および生物学的特性を付与しています。様々な化学反応を受けやすく、様々な分野に適用できることから、科学研究や産業において貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate and related compounds:

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with nitro () or trifluoromethyl () groups, altering reactivity in electrophilic substitutions or hydrogen-bonding capacity . N-1 Substitution: Methyl (target compound) vs. phenyl () or difluoroethyl () groups influence steric bulk and pharmacokinetic properties. Bulky substituents (e.g., phenyl) may enhance target selectivity in drug design .

Synthetic Complexity :

- Multi-step syntheses (e.g., ) often employ cross-coupling (Suzuki) or iodination (), whereas simpler derivatives () use cyclization with hydrazines .

Biological Relevance: Kinase inhibitors () rely on pyrimidine or pyrazole-carbamate scaffolds for ATP-binding pocket interactions, where the amino group in the target compound could serve as a hydrogen-bond donor . Fluorinated derivatives () exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets .

Physicochemical Properties :

生物活性

Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and a tert-butyl carbamate group, suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- Molecular Formula : C9H16N4O2

- Molar Mass : 212.25 g/mol

- Density : 1.23 g/cm³ (predicted)

- Boiling Point : 322.3 °C (predicted)

- pKa : 12.73 (predicted)

The biological activity of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate may involve interactions with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of target enzymes, thereby modulating their activity. This interaction can lead to significant therapeutic effects, particularly in diseases where enzyme activity is dysregulated.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities. For instance:

- p38 MAPK Inhibition : Compounds related to pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a key enzyme involved in inflammatory responses (IC50 = 53 nM) .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties:

- Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate have shown MIC values around 250 μg/mL against various bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The biological activity of this compound is also being explored in cancer research:

- Targeting EGFR Mutants : Similar pyrazole compounds have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .

Case Studies

- Study on p38 MAPK Inhibition :

- Antimicrobial Efficacy Study :

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Similarity Index |

|---|---|---|

| tert-butyl N-(benzyloxy)carbamate | C₁₀H₁₃N₃O₂ | 0.85 |

| tert-butyl N-(2-bromoethyl)carbamate | C₁₀H₁₃BrN₂O₂ | 0.82 |

| tert-butyl (4-amino-1-methyl-1H-pyrazole) | C₉H₁₄N₄O₂ | 0.90 |

| tert-butyl (4-(4-bromo-1H-pyrazol)) | C₁₀H₁₄BrN₃O₂ | 0.78 |

This table illustrates how slight variations in chemical structure can influence biological activity and efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves reacting the pyrazole-amine precursor with Boc anhydride in water at room temperature (RT) for 12–24 hours, followed by cold-water dilution and recrystallization to achieve yields >80% . Key optimizations include:

-

Molar ratio : Use 1.1 equivalents of Boc anhydride to drive the reaction to completion.

-

Solvent : Aqueous conditions minimize side reactions; anhydrous solvents (e.g., THF) may improve yields for moisture-sensitive intermediates.

-

Temperature : RT avoids decomposition of heat-sensitive intermediates.

Table 1: Example Reaction Conditions

Reagent Molar Ratio Solvent Time (hr) Yield Boc anhydride 1.1 eq H₂O 20 83%

Q. Which analytical techniques are critical for confirming the structural integrity and purity of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate?

- Answer :

- 1H NMR : Diagnostic signals include a tert-butyl singlet at δ 1.43 and NH/amine protons at δ 6–8. Methyl groups on the pyrazole ring appear as singlets (δ ~2.87) .

- IR : Strong C=O stretches at ~1740 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (amide, if present) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 241 for [M+H]⁺) confirm molecular weight .

- HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .

Q. How can researchers purify tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate to remove unreacted starting materials?

- Answer : Recrystallization from cold water or benzene/hexane mixtures effectively removes Boc anhydride byproducts. For polar impurities, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under varying pH conditions during downstream functionalization?

- Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane) but stable under basic conditions (pH ≤10). This stability allows orthogonal protection strategies, such as Suzuki couplings (pH ~9) or nucleophilic substitutions, without deprotection . For example, in , the Boc group remained intact during a 20-day reaction with 2-chloroethyl isocyanate in benzene .

Q. How should researchers resolve discrepancies in 1H NMR data (e.g., unexpected splitting or missing NH signals) for tert-butyl carbamate derivatives?

- Answer : Contradictory NMR signals often arise from:

- Tautomerism : Pyrazole NH protons may exchange rapidly, causing broadening. Use D₂O shake tests to confirm exchangeable protons.

- Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping signals .

- 2D NMR : HSQC and HMBC correlations assign ambiguous proton-carbon relationships .

Q. What strategies enhance the biological activity of tert-butyl carbamate derivatives in medicinal chemistry applications?

- Answer : Structural modifications include:

-

Electron-withdrawing substituents : Fluorine or nitro groups on the pyrazole ring improve metabolic stability and target binding .

-

Stereochemistry : Chiral centers (e.g., hydroxycyclopentyl moieties) enhance selectivity for enzymes or receptors .

-

Prodrug design : Carbamates can mask amine functionalities, improving bioavailability .

Table 2: Bioactivity Optimization Strategies

Modification Target Interaction Example Application Fluorination Kinase inhibition Anticancer agents Chiral cyclopentyl Enzyme selectivity Anti-inflammatory drugs

Q. How can researchers design experiments to analyze air-sensitive intermediates in the synthesis of tert-butyl carbamates?

- Answer : Use Schlenk-line techniques or gloveboxes under inert gas (N₂/Ar). For example, tert-butyl carbamates with boronate esters ( ) require strict anhydrous conditions to prevent hydrolysis .

Contradiction Analysis

- vs. 12 : reports a 20-day reaction with 2-chloroethyl isocyanate, while achieves derivatives in 24 hours using hydrazines. This discrepancy highlights the need to tailor reaction times to electrophile reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。